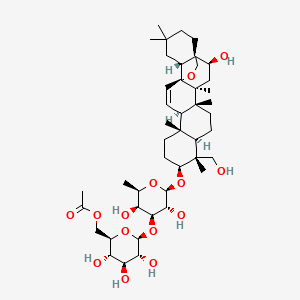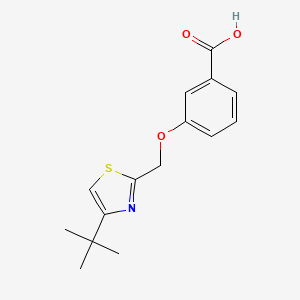
methyl 3-formyl-4,6-dimethoxy-1-methyl-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-formyl-4,6-dimethoxy-1-methyl-1H-indole-2-carboxylate is a complex organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrrole ring
Mechanism of Action
Target of Action
They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The interaction of these compounds with their targets can result in changes at the molecular and cellular levels .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have a broad spectrum of biological activities, suggesting that they can induce a variety of molecular and cellular changes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-formyl-4,6-dimethoxy-1-methyl-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which starts with the reaction of phenylhydrazine with a suitable ketone or aldehyde under acidic conditions. Subsequent steps may include methylation, formylation, and esterification reactions to introduce the desired functional groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the methyl group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the formyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Addition: Electrophilic addition reactions can be carried out using electrophiles like bromine (Br2) or iodine (I2).
Major Products Formed:
Oxidation: Methyl 3-formyl-4,6-dimethoxy-1-methyl-1H-indole-2-carboxylate can be oxidized to form this compound-6-carboxylate.
Reduction: Reduction of the formyl group can yield methyl 3-hydroxymethyl-4,6-dimethoxy-1-methyl-1H-indole-2-carboxylate.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Addition: Addition reactions can result in the formation of halogenated derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules. Biology: Indole derivatives, including this compound, exhibit various biological activities such as antiviral, anti-inflammatory, and anticancer properties. Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases. Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Methyl 3-formyl-1H-indole-2-carboxylate
Methyl 3-formyl-4-methoxy-1H-indole-2-carboxylate
Methyl 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylate
Uniqueness: Methyl 3-formyl-4,6-dimethoxy-1-methyl-1H-indole-2-carboxylate is unique due to its specific combination of functional groups and substitution pattern, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
methyl 3-formyl-4,6-dimethoxy-1-methylindole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c1-15-10-5-8(18-2)6-11(19-3)12(10)9(7-16)13(15)14(17)20-4/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUVXKRFXRVZPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC(=C2)OC)OC)C(=C1C(=O)OC)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[1-(1H-indole-4-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2846682.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2846683.png)
![methyl2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetatedihydrochloride](/img/structure/B2846685.png)
![4-phenyl-N-{[3-(pyridin-2-yloxy)phenyl]methyl}oxane-4-carboxamide](/img/structure/B2846686.png)
![2-[2-Amino-5-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-5-methoxyphenol](/img/structure/B2846691.png)


![6-[2-(4-chlorophenyl)-2-oxoethyl]-3-(3,5-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2846695.png)

![2-chloro-N-{[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}acetamide](/img/structure/B2846697.png)




